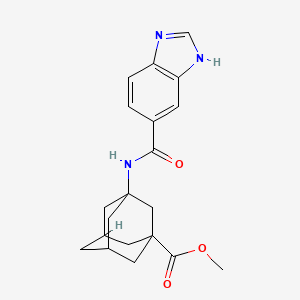

methyl 3-(1H-1,3-benzodiazole-5-amido)adamantane-1-carboxylate

Description

Methyl 3-(1H-1,3-benzodiazole-5-amido)adamantane-1-carboxylate is a synthetic adamantane derivative featuring a benzimidazole moiety linked via an amide bond to the adamantane core, with a methyl ester group at position 1. The adamantane scaffold is renowned for its rigidity, lipophilicity, and metabolic stability, which enhances bioavailability and membrane penetration in drug design . The benzimidazole group, a heterocyclic aromatic system, is pharmacologically significant due to its ability to engage in hydrogen bonding and π-π interactions, often contributing to antimicrobial, antiviral, or enzyme-inhibitory activities .

Properties

IUPAC Name |

methyl 3-(3H-benzimidazole-5-carbonylamino)adamantane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3/c1-26-18(25)19-6-12-4-13(7-19)9-20(8-12,10-19)23-17(24)14-2-3-15-16(5-14)22-11-21-15/h2-3,5,11-13H,4,6-10H2,1H3,(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXCGNQXAFDCHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC3CC(C1)CC(C3)(C2)NC(=O)C4=CC5=C(C=C4)N=CN5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(1H-1,3-benzodiazole-5-amido)adamantane-1-carboxylate typically involves the following steps:

Formation of the Benzodiazole Moiety: The benzodiazole ring is synthesized through a cyclization reaction involving ortho-phenylenediamine and a carboxylic acid derivative.

Attachment to Adamantane: The benzodiazole moiety is then attached to an adamantane carboxylic acid through an amide bond formation. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.

Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1H-1,3-benzodiazole-5-amido)adamantane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The benzodiazole and adamantane moieties can undergo substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Halogenation reagents like N-bromosuccinimide (NBS) and electrophilic aromatic substitution conditions are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

Methyl 3-(1H-1,3-benzodiazole-5-amido)adamantane-1-carboxylate has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Medicine: The compound is being investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: It can be used in the development of new materials with unique properties, such as enhanced stability and reactivity

Mechanism of Action

The mechanism of action of methyl 3-(1H-1,3-benzodiazole-5-amido)adamantane-1-carboxylate involves its interaction with specific molecular targets. The benzodiazole moiety can bind to various enzymes and receptors, modulating their activity. The adamantane structure provides rigidity and enhances the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Key Structural Analogues:

N′-Heteroarylidene-1-Adamantylcarbohydrazides (e.g., Compounds 3a–c, 4, 5, 6a–c)

- Structure : Adamantane-1-carbohydrazide derivatives conjugated with isoxazole (3a–c, 6a–c) or imidazole (4, 5) via hydrazone linkages.

- Functional Groups : Hydrazide and heterocyclic aldehydes (e.g., 5-substituted isoxazoles).

- Key Differences : Lack of ester groups; presence of hydrazone instead of amide bonds.

5-(Adamantane-1-yl)-4-R-1,2,4-Triazole-3-Thiones (I, II, Ia–Ig, IIa–IIg)

- Structure : Triazole-thiols with adamantane at position 5 and alkyl/phenyl substituents at position 3.

- Functional Groups : Thiol (-SH) or alkylthio (-S-R) groups; triazole core.

- Key Differences : Sulfur-containing groups instead of benzimidazole-amide-ester systems.

3-(Adamantan-1-yl)-1-[(4-Benzylpiperazin-1-yl)Methyl]-4-Phenyl-1H-1,2,4-Triazole-5(4H)-Thione

- Structure : Triazole-thione with benzylpiperazine and phenyl substituents.

- Functional Groups : Thione (C=S) and piperazine moieties.

Physicochemical Properties

Notes: The target compound’s methyl ester likely increases lipophilicity compared to triazole-thiols but reduces it relative to piperazine-containing analogues. Hydrazides (e.g., 3a–c) exhibit lower solubility due to rigid hydrazone linkages .

Key Findings :

- Benzimidazole-amide derivatives (target compound) may exhibit distinct activity profiles compared to triazole-thiols (antihypoxic) or carbohydrazides (antimicrobial).

- Imidazole-containing carbohydrazides (4, 5) show potent antifungal activity, likely due to heterocyclic DNA intercalation or membrane disruption .

- Alkylthio chains in triazole-thiones (Ia–Ig) correlate with enhanced antihypoxic effects, possibly via redox modulation .

Biological Activity

Methyl 3-(1H-1,3-benzodiazole-5-amido)adamantane-1-carboxylate is a complex organic compound notable for its unique structural features combining a benzodiazole moiety with an adamantane framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antiviral and anticancer properties. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented by the following molecular formula:

- Molecular Formula: CHNO

- Molecular Weight: 353.422 g/mol

- IUPAC Name: methyl 3-(3H-benzimidazole-5-carbonylamino)adamantane-1-carboxylate

Synthesis

The synthesis of methyl 3-(1H-1,3-benzodiazole-5-amido)adamantane-1-carboxylate involves several key steps:

- Formation of Benzodiazole Moiety: Cyclization reaction of ortho-phenylenediamine with a carboxylic acid derivative.

- Amide Bond Formation: Coupling the benzodiazole with adamantane carboxylic acid using reagents like EDCI and HOBt.

- Esterification: Conversion of the carboxylic acid to its methyl ester form.

The biological activity of methyl 3-(1H-1,3-benzodiazole-5-amido)adamantane-1-carboxylate is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The benzodiazole moiety can bind to various enzymes, modulating their activity.

- Receptor Interaction: The adamantane structure enhances binding affinity and selectivity towards certain receptors.

Antiviral and Anticancer Properties

Recent studies have highlighted the compound's potential in therapeutic applications:

- Antiviral Activity: Preliminary investigations suggest efficacy against viral infections, although specific mechanisms remain to be fully elucidated.

- Anticancer Activity: Research indicates that the compound may inhibit cell proliferation in cancer models. For example, treatment of MCF-7 breast cancer cells showed significant alterations in cell viability and induced apoptosis at varying concentrations.

Case Studies

| Study | Findings |

|---|---|

| Study A | Demonstrated significant cytotoxicity against MCF-7 cells with an IC value of 225 µM. |

| Study B | Showed inhibition of viral replication in vitro, suggesting potential as an antiviral agent. |

Comparative Analysis with Similar Compounds

Methyl 3-(1H-1,3-benzodiazole-5-amido)adamantane-1-carboxylate is compared with similar compounds to evaluate its unique properties:

| Compound | Structure | Biological Activity |

|---|---|---|

| 3-(1H-1,3-benzodiazole-5-amido)benzoic acid | Lacks adamantane structure | Moderate antibacterial activity |

| Imidazole derivatives | Similar heterocyclic structures | Exhibits diverse biological activities |

Research Applications

The compound is being explored for various applications beyond medicinal chemistry:

- Material Science: Investigated for developing new materials with enhanced stability.

- Chemical Biology: Used as a building block for synthesizing more complex molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.